sorbitan tristearate (span 65); Span 65; span (R) 65 hlb-value 2.1; Span-65; Emulsifier S-65

説明

Sorbitan tristearate, commonly known as Span 65, is a nonionic surfactant and emulsifier widely used in various industries. It is derived from sorbitol and stearic acid, making it a member of the sorbitan esters family. This compound is known for its ability to stabilize water-in-oil emulsions and is frequently used in food, cosmetics, and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions: Sorbitan tristearate is synthesized through the esterification of sorbitol with stearic acid. The reaction typically involves heating sorbitol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction conditions usually include temperatures ranging from 180°C to 220°C and may require several hours to complete.

Industrial Production Methods: In industrial settings, the production of sorbitan tristearate involves continuous esterification processes. The raw materials, sorbitol and stearic acid, are fed into a reactor where they undergo esterification. The product is then purified through distillation or crystallization to remove any unreacted materials and by-products. The final product is often a mixture of partial esters of sorbitol and its anhydrides with stearic acid.

化学反応の分析

Types of Reactions: Sorbitan tristearate primarily undergoes hydrolysis and saponification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of sorbitol and stearic acid. Saponification, a specific type of hydrolysis under basic conditions, results in the formation of soap and glycerol.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide or potassium hydroxide.

Reaction Conditions: Hydrolysis reactions are usually conducted at elevated temperatures (around 100°C) to accelerate the reaction rate.

Major Products:

Hydrolysis: Sorbitol and stearic acid.

Saponification: Soap (sodium or potassium stearate) and glycerol.

科学的研究の応用

Food Industry Applications

Sorbitan tristearate is widely utilized in the food sector due to its emulsifying properties. Its primary functions include:

- Emulsifier : It stabilizes oil-in-water (O/W) and water-in-oil (W/O) emulsions, particularly in products containing high saturated fats.

- Anti-bloom Agent : In chocolate production, it prevents fat bloom by stabilizing β’ crystals, thereby maintaining the appearance and texture of chocolates .

- Texture Enhancer : It improves the texture of margarine and spreads by preventing the formation of a cloudy appearance in cooking oils .

Table 1: Food Products Containing Sorbitan Tristearate

| Food Category | Specific Applications |

|---|---|

| Bakery Products | Stabilizes fats and improves texture |

| Chocolate Products | Retards fat bloom |

| Margarine | Maintains smooth texture |

| Cooking Oils | Prevents cloudiness |

| Confectionery | Enhances stability and appearance |

Cosmetic Industry Applications

In cosmetics, sorbitan tristearate serves as an effective emulsifier and stabilizer:

- W/O Emulsions : It is frequently used in creams and lotions to maintain emulsion stability.

- Surfactant : Acts as a mild surfactant in skin care products, enhancing product spreadability and texture .

Table 2: Cosmetic Products Utilizing Sorbitan Tristearate

| Product Type | Functionality |

|---|---|

| Skin Care Products | Emulsifier for creams |

| Makeup Products | Stabilizer for formulations |

| Moisturizers | Enhances texture and application |

Pharmaceutical Applications

Sorbitan tristearate is also significant in the pharmaceutical industry:

- Suppository Bases : It stabilizes hard fat bases used in suppositories, ensuring consistent release profiles .

- Topical Formulations : Functions as an emulsifier in dermatological products, improving stability and user experience.

Textile Industry Applications

In textiles, sorbitan tristearate is employed as a lubricant for synthetic fibers:

- Fiber Lubrication : It reduces friction during processing, improving the handling of synthetic and cotton fibers .

Case Study 1: Chocolate Production

In a study examining the effects of various emulsifiers on chocolate quality, sorbitan tristearate was found to significantly reduce fat bloom compared to control samples. This was attributed to its ability to stabilize β’ crystals during temperature fluctuations.

Case Study 2: Cosmetic Stability

A formulation study on moisturizing creams demonstrated that incorporating sorbitan tristearate improved emulsion stability over a six-month period compared to formulations without it. This highlights its effectiveness in maintaining product integrity.

作用機序

Sorbitan tristearate exerts its effects by reducing the surface tension between oil and water phases, thereby stabilizing emulsions. It interacts with both hydrophilic and lipophilic molecules, allowing it to form stable water-in-oil emulsions. The molecular targets include the oil-water interface, where it forms a monolayer that prevents coalescence of the dispersed phase.

類似化合物との比較

Sorbitan tristearate is part of a family of sorbitan esters, each with unique properties:

Sorbitan monostearate (Span 60): Has a higher hydrophilic-lipophilic balance (HLB) value, making it more suitable for oil-in-water emulsions.

Sorbitan monooleate (Span 80): Known for its excellent emulsifying properties in oil-in-water systems.

Sorbitan monolaurate (Span 20): Used in food and cosmetic applications for its mildness and stability.

Compared to these compounds, sorbitan tristearate is unique in its ability to stabilize water-in-oil emulsions effectively, making it particularly valuable in applications requiring such emulsions.

生物活性

Sorbitan tristearate, commonly known as Span 65, is a nonionic surfactant and emulsifier widely utilized in various industries, including food, cosmetics, and pharmaceuticals. Its unique properties, particularly its low HLB (Hydrophilic-Lipophilic Balance) value of 2.1, make it particularly effective as a water-in-oil (W/O) emulsifier. This article delves into the biological activity of Span 65, highlighting its applications, safety assessments, and relevant research findings.

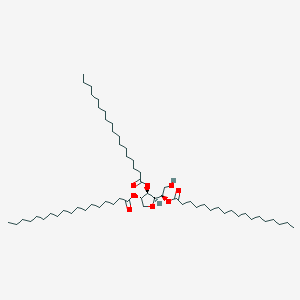

Sorbitan tristearate is synthesized through the esterification of sorbitol with three molecules of stearic acid. The resulting compound is not a pure substance but a mixture of partial esters, characterized by its waxy consistency and light cream to tan color. The chemical formula is , with a molecular weight of approximately 963.54 g/mol .

Emulsification and Stabilization

Span 65 functions primarily as an emulsifier, stabilizing oil-in-water emulsions when used in combination with polysorbates. It is particularly effective in formulations containing unsaturated lipid components such as vegetable oils . Its ability to inhibit fat bloom in chocolate and prevent cloudiness in cooking oils further underscores its significance in food technology .

Safety Assessments

Numerous studies have evaluated the safety profile of sorbitan esters, including Span 65. The following table summarizes key findings from various toxicity assessments:

These findings suggest that sorbitan tristearate is relatively non-toxic and safe for use in food and cosmetic applications.

The biological activity of Span 65 can be attributed to its surfactant properties, which allow it to reduce surface tension between immiscible liquids. This action facilitates the formation and stabilization of emulsions, making it essential in formulations where oil and water phases need to coexist without separation.

Case Studies

- Food Industry Application : In chocolate production, Span 65 has been shown to effectively retard fat bloom, enhancing the visual appeal and shelf life of chocolate products. A study demonstrated that chocolates formulated with Span 65 exhibited significantly less fat bloom compared to control samples without the emulsifier .

- Pharmaceutical Formulations : In a clinical assessment involving sorbitan stearate (closely related to Span 65), patients administered with the emulsifier showed no significant changes in gastric function or adverse effects over a period of 28 days . This supports its safety for human consumption in pharmaceutical applications.

- Cosmetic Products : Span 65 is widely used in cosmetic formulations as a stabilizer for creams and lotions. A study indicated that products containing Span 65 maintained their emulsion stability over extended periods, demonstrating its effectiveness as an emulsifying agent .

特性

IUPAC Name |

[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-octadecanoyloxyethyl]-4-octadecanoyloxyoxolan-3-yl] octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H114O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54-55,59-61H,4-53H2,1-3H3/t54-,55+,59-,60-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKVXMKNXIZHLF-LLPUSWRMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H114O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。